Fpl 66365XX can be classified based on its molecular structure and functional groups, which dictate its reactivity and applications. It may fall under categories such as organic compounds, pharmaceuticals, or specialized materials depending on its intended use.
The synthesis of Fpl 66365XX likely involves advanced chemical techniques typical for complex organic molecules. These may include:
While specific technical details regarding the synthesis of Fpl 66365XX are not provided in the search results, it is common for such compounds to require precise conditions (temperature, pressure, pH) and catalysts to achieve optimal yields.
The molecular structure of Fpl 66365XX would typically be represented using chemical notation systems such as SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier). This structure would illustrate the arrangement of atoms and bonds within the molecule.
Important structural data might include:
Fpl 66365XX may participate in several types of chemical reactions, including:
The specific reaction mechanisms would depend on the functional groups present in Fpl 66365XX. Kinetic studies could provide insights into reaction rates and pathways.
The mechanism of action for Fpl 66365XX would involve understanding how it interacts at a molecular level with biological targets or other chemical species. This could include:
Quantitative data such as IC50 (half maximal inhibitory concentration) values would be critical for assessing its effectiveness in biological applications.
Key physical properties might include:
Chemical properties would encompass:
Fpl 66365XX has potential applications across various scientific domains, including:
FPL 66365XX is systematically named as (6β,11β)-9-fluoro-11,17-dihydroxy-17-[(methylsulfinyl)methyl]androsta-1,4-diene-3-one. Its molecular formula is C₂₂H₃₁FO₄S, with a precise monoisotopic mass of 410.199 Dalton. This metabolite retains the core androstane skeleton of tipredane but features distinct oxidative modifications: introduction of a 6β-hydroxy group and sulfoxidation of the thiomethyl moiety at C17. The molecular structure reflects extensive hepatic transformation, which fundamentally alters the compound’s polarity and receptor-binding affinity compared to the parent drug.
Table 1: Fundamental Chemical Identifiers of FPL 66365XX
Property | Value |
---|---|
IUPAC Name | (6β,11β)-9-fluoro-11,17-dihydroxy-17-[(methylsulfinyl)methyl]androsta-1,4-diene-3-one |
Molecular Formula | C₂₂H₃₁FO₄S |
Monoisotopic Mass | 410.199 Da |
CAS Registry Number | Not publicly documented |
FPL 66365XX exhibits defined stereochemical features critical to its biological interactions:
Table 2: Key Functional Groups and Stereochemical Features
Position | Functional Group | Orientation | Biological Significance |
---|---|---|---|
C6 | Hydroxyl | β (axial) | Enhances polarity; species-specific marker |
C9 | Fluorine | α | Increases GR binding affinity |
C11 | Hydroxyl | β | Critical for GR activation |
C17 | β-Hydroxy sulfoxide | - | Terminal metabolite with reduced activity |
FPL 66365XX is generated via sequential oxidative metabolism of tipredane, constituting one of two primary human metabolites (alongside FPL 66366XX, the sulfone analog). Key metabolic steps include:
Notably, tipredane itself becomes undetectable in plasma within hours due to rapid first-pass metabolism. In humans and monkeys, FPL 66365XX and its sulfone counterpart collectively account for 21–36% of the administered dose recovered in urine [1] [6]. This contrasts sharply with rodents, where tipredane undergoes extensive deethylation and 7α-hydroxylation. The metabolic stability of FPL 66365XX in primates highlights its role as an endpoint metabolite destined for renal excretion.
Table 3: Comparative Metabolism of Tipredane Across Species
Species | Major Metabolic Pathways | Primary Excretion Route | Dominant Metabolites |
---|---|---|---|
Humans | 6β-Hydroxylation, S-oxidation | Renal (urine) | FPL 66365XX (sulfoxide), FPL 66366XX (sulfone) |
Monkeys (rhesus/cynomolgus) | Identical to humans | Renal | Same as humans |
Male Rats | 6β-Hydroxylation, deethylation | Biliary/feces | 7α-Hydroxy, des-ethyl derivatives |
Mice | 7α-Hydroxylation, S-oxidation | Biliary/feces | 7α-Hydroxy sulfoxides |
As a terminal metabolite, FPL 66365XX exhibits markedly reduced glucocorticoid receptor (GR) binding compared to tipredane. This aligns with the design principle of "soft" glucocorticoids, where rapid hepatic inactivation minimizes systemic side effects (e.g., HPA axis suppression). Pharmacokinetically, it demonstrates:
Structurally, the 6β-hydroxy sulfoxide configuration of FPL 66365XX increases hydrophilicity (logP reduction vs. tipredane), facilitating renal clearance. Its formation exemplifies a key inactivation route for thiosteroid glucocorticoids, preventing prolonged systemic activity while allowing potent local effects at the application site.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1